molecular formula C24H22N2O2S B2898119 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 681273-61-0

2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2898119
CAS RN: 681273-61-0
M. Wt: 402.51
InChI Key: GZVFCKJWVTUOSX-UHFFFAOYSA-N
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Description

2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-methoxyphenyl)acetamide, also known as BITMA, is a synthetic compound that has been studied for its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Chemical Interactions

Research on similar compounds has revealed their synthesis processes and chemical interactions. For instance, studies have investigated the synthesis of benzodiazepines bearing indole moieties, showcasing their antimicrobial and antioxidant activities. These compounds were synthesized via in-situ cyclization of chalcones with substituted ortho-phenylenediamine, indicating a potential method for creating compounds with similar structures to "2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-methoxyphenyl)acetamide" (Basavaraj S Naraboli & J. S. Biradar, 2017).

Antimicrobial and Antioxidant Properties

Compounds related to "this compound" have shown potent antimicrobial and antioxidant properties. The synthesis and characterization of biologically active new indole derivatives bearing benzimidazole/benzothiazole moiety have demonstrated significant radical scavenging activity and antimicrobial effects against bacteria and fungi (Basavaraj S Naraboli & J. S. Biradar, 2017).

Antitumor Activity

Another research avenue involves the exploration of benzothiazole derivatives for their antitumor activities. Studies on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, for example, have screened these compounds for potential antitumor activity against various human tumor cell lines, showcasing the utility of such structures in cancer research (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Anti-Inflammatory and Cyclooxygenase (COX) Inhibition

Research on 5,6-diaryl-1,2,4-triazine derivatives, including compounds with a 4-methoxyphenyl group, has investigated their COX inhibitory activities. Some derivatives showed strong inhibitory activity on the COX-2 enzyme, with implications for anti-inflammatory drug development (M. Ertas et al., 2022).

Enzyme Inhibition and Pharmacological Potential

Derivatives of 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide have been synthesized and evaluated for their cyclooxygenase (COX) inhibitory activities, indicating their potential in pharmacological applications targeting specific enzymes (M. Ertas et al., 2022).

properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-28-20-13-11-19(12-14-20)25-24(27)17-29-23-16-26(15-18-7-3-2-4-8-18)22-10-6-5-9-21(22)23/h2-14,16H,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVFCKJWVTUOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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